molecular formula C12H16FNO B12066428 3-(3-Fluoro-5-methylphenoxy)piperidine

3-(3-Fluoro-5-methylphenoxy)piperidine

Cat. No.: B12066428
M. Wt: 209.26 g/mol
InChI Key: PHPUJMVPWGKPCL-UHFFFAOYSA-N
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Description

3-(3-Fluoro-5-methylphenoxy)piperidine is a fluorinated piperidine derivative. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various bioactive compounds. The incorporation of fluorine into these compounds often enhances their pharmacokinetic and physicochemical properties, making them valuable in drug discovery and development .

Preparation Methods

The synthesis of 3-(3-Fluoro-5-methylphenoxy)piperidine typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and is known for its mild reaction conditions and functional group tolerance . The general synthetic route involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base. The reaction conditions are usually mild, and the reagents are readily available, making this method efficient for industrial production .

Chemical Reactions Analysis

3-(3-Fluoro-5-methylphenoxy)piperidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3-Fluoro-5-methylphenoxy)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-5-methylphenoxy)piperidine involves its interaction with specific molecular targets. The fluorine atom’s presence enhances the compound’s binding affinity to its targets, often through hydrogen bonding and electrostatic interactions. This can lead to the modulation of enzyme activity or receptor signaling pathways, making it effective in therapeutic applications .

Comparison with Similar Compounds

3-(3-Fluoro-5-methylphenoxy)piperidine can be compared with other fluorinated piperidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of stability, reactivity, and pharmacokinetic properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

3-(3-fluoro-5-methylphenoxy)piperidine

InChI

InChI=1S/C12H16FNO/c1-9-5-10(13)7-12(6-9)15-11-3-2-4-14-8-11/h5-7,11,14H,2-4,8H2,1H3

InChI Key

PHPUJMVPWGKPCL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)OC2CCCNC2

Origin of Product

United States

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